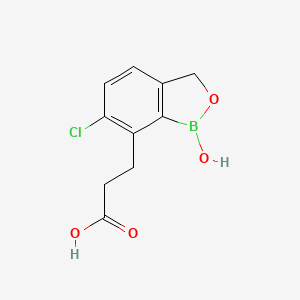
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a chemical compound belonging to the class of organoboron compounds. It is characterized by the presence of a boron atom within a heterocyclic structure, specifically an oxaborole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, often involving the use of boron-containing reagents .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group with an amine can produce amine derivatives .
Scientific Research Applications
3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organoboron compounds.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic AMP (cAMP) and thereby modulating cellular signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern on the oxaborole ring, which can influence its reactivity and biological activity. Its combination of chloro and hydroxy substituents provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H10BClO4 |
|---|---|
Molecular Weight |
240.45 g/mol |
IUPAC Name |
3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |
InChI Key |
PIKUXCXGVVNMQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


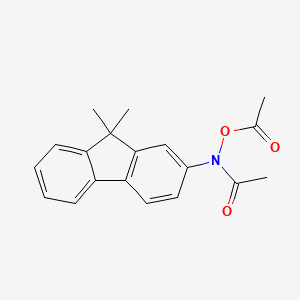

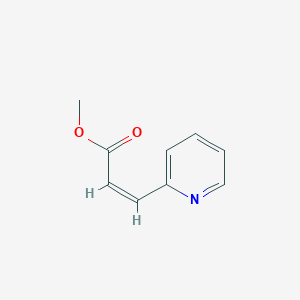
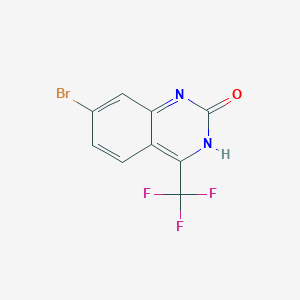
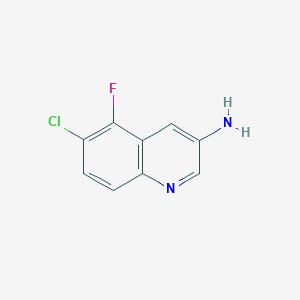
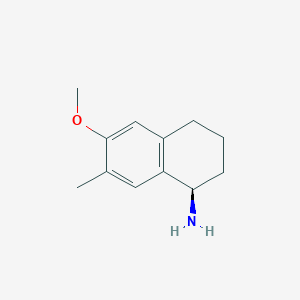



![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)

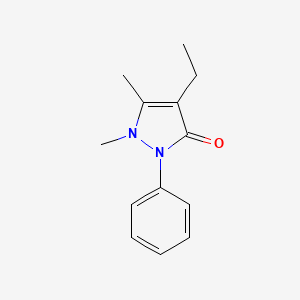
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)
